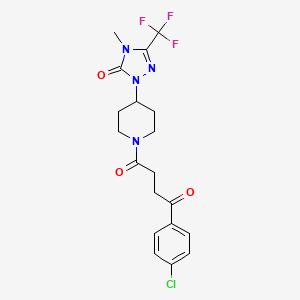
1-(4-chlorophenyl)-4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)butane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C19H20ClF3N4O3 and its molecular weight is 444.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorophenyl)-4-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)butane-1,4-dione is a complex organic molecule that incorporates a trifluoromethyl-substituted triazole and a piperidine moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the domains of anticonvulsant and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features:
- A chlorophenyl group, which is known for enhancing lipophilicity and biological activity.
- A triazole ring , which has been associated with various pharmacological effects including anticonvulsant activity.
- A piperidine moiety , which often contributes to the modulation of neurotransmitter systems.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of triazole derivatives. For instance, compounds similar to the one under consideration have shown significant activity in models for epilepsy. In particular:
- Mechanism of Action : The triazole ring appears to interact with voltage-gated sodium channels (VGSCs) and GABA_A receptors, mimicking the action of established anticonvulsants like phenytoin and carbamazepine .
- Efficacy : In animal models, such as the PTZ (pentylenetetrazol) induced seizure model, derivatives exhibited protective effects against seizures at doses as low as 5 mg/kg .
Antitumor Activity
The compound's structural components suggest potential antitumor properties:
- In Vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, triazole derivatives have shown IC50 values in the low micromolar range against breast cancer cells .
- Mechanism : The presence of electron-donating groups on the phenyl rings significantly enhances cytotoxicity by promoting interactions with cellular targets involved in proliferation and apoptosis .
Summary of Biological Activities
| Activity Type | Model/Assay | Observed Effect | Reference |
|---|---|---|---|
| Anticonvulsant | PTZ-Induced Seizures | Significant seizure protection | |
| Antitumor | Various Cancer Cell Lines | Cytotoxicity with IC50 < 5 µM |
Case Study 1: Anticonvulsant Efficacy
A study focusing on a series of triazole derivatives demonstrated that modifications on the triazole led to enhanced anticonvulsant activity. The tested compound exhibited a dose-dependent response in preventing seizures in mice, indicating its potential as a therapeutic agent for epilepsy .
Case Study 2: Antitumor Activity
Another investigation into structurally related compounds revealed that specific substitutions on the triazole and phenyl rings resulted in significant growth inhibition in human cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
属性
IUPAC Name |
1-(4-chlorophenyl)-4-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4O3/c1-25-17(19(21,22)23)24-27(18(25)30)14-8-10-26(11-9-14)16(29)7-6-15(28)12-2-4-13(20)5-3-12/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLIPHNXDOMKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














